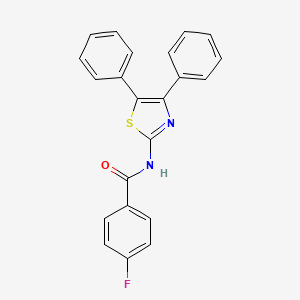

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

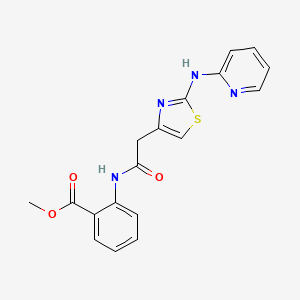

The synthesis of similar compounds has been reported in the literature. For example, Desai et al. synthesized (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic and evaluated it for antimicrobial potential .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of 4,5-diphenylthiazol-2-amine, a related compound, has been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. Imidazole, a related compound, is known for its broad range of chemical and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Cell Viability and Proliferation Assays

This compound is structurally related to MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), which is widely used in cell viability assays . The thiazole ring is essential for the redox reaction that occurs in actively respiring cells, converting MTT to an insoluble purple formazan. This conversion is indicative of cell viability and is quantified by measuring the optical density of the solubilized formazan product. The compound could potentially serve a similar role in assessing cell health and proliferation.

Drug Sensitivity and Chemosensitivity Testing

The related MTT compound is utilized to determine the sensitivity of cells to various drugs . It serves as an endpoint in rapid drug-screening assays. By extension, (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide could be employed in the development of novel assays to evaluate the efficacy of new therapeutic agents, particularly in cancer research where chemosensitivity is a critical factor.

Biological Activity Profiling

Thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound , with its thiazole core, could be synthesized with various substituents to create a library of molecules. These molecules can then be screened for a multitude of biological activities, aiding in the discovery of new drugs with diverse therapeutic applications.

Antioxidant Activity Assessment

Compounds with a thiazole moiety have been shown to possess antioxidant properties . The ability to scavenge free radicals makes them valuable in research focused on oxidative stress and related diseases. The compound could be tested for its efficacy in neutralizing reactive oxygen species, contributing to the understanding of its potential as an antioxidant agent.

Molecular Interaction Studies

The electrostatic potential of the thiazole ring plays a significant role in drug-target interactions . The compound could be used in molecular docking studies to understand its interaction with various biological targets. This information is crucial for the rational design of drugs with improved efficacy and reduced side effects.

Synthetic Pathway Exploration

The synthesis of imidazole-containing compounds has been extensively studied due to their pharmacological significance . Similarly, exploring the synthetic pathways of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide could lead to the development of novel synthetic methods. These methods could enhance the efficiency of producing this compound and its derivatives, which may have various pharmaceutical applications.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Indole derivatives, which contain a similar heterocyclic moiety, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . This suggests that “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide” and similar compounds could also have potential for further exploration in drug development and other areas of research.

Propriétés

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCSFFSJBTWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2595875.png)

![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)

![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)